molecular formula C7H14ClNO3 B2822941 Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride CAS No. 2219376-55-1

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

Cat. No. B2822941
M. Wt: 195.64
InChI Key: DYUPWTQWUCAISQ-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2219376-55-1 . It has a molecular weight of 195.65 and its IUPAC name is methyl 3-hydroxypiperidine-3-carboxylate hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride” is 1S/C7H13NO3.ClH/c1-11-6(9)7(10)3-2-4-8-5-7;/h8,10H,2-5H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Cocrystal Formation and Structure Analysis :Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is involved in the formation of cocrystals like bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride. Such cocrystals can exhibit unique molecular conformations and hydrogen bonding patterns, important for understanding molecular interactions and crystal engineering (Dega-Szafran et al., 2006).

  • Conformational Studies via NMR Spectroscopy :Derivatives of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride have been studied using NMR spectroscopy to understand their conformations. This research is significant in the field of molecular chemistry, aiding in the understanding of molecular structures and behaviors (Dega-Szafran et al., 2006).

  • Synthesis of Bioactive Compounds :The 3-hydroxypiperidine moiety, a component of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, is a key element in the synthesis of many bioactive compounds and natural products. This aspect of research highlights its importance in the development of new pharmaceuticals and biologically active substances (Wijdeven et al., 2010).

  • Enantioselective Synthesis :Research has been conducted on the enantioselective synthesis of natural product (S)-3-hydroxypiperidine starting from materials related to methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. This is crucial in the field of synthetic chemistry, especially for producing chiral compounds (Dey et al., 2015).

  • Palladium-Catalyzed Aminocarbonylation :Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride derivatives are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such reactions are significant in organic synthesis and the development of new pharmaceuticals (Takács et al., 2014).

  • Ligand Design for Medical Imaging :Derivatives of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride have been explored in the design of ligands for improved MRI agents. This research is crucial for advancing diagnostic imaging techniques (Doble et al., 2003).

  • Cellulose Oxidation :Studies show that cellulose samples treated with derivatives of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride exhibit increased reactivity. This is important for understanding and improving industrial processes involving cellulose (Da Silva Perez et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

methyl 3-hydroxypiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)3-2-4-8-5-7;/h8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUPWTQWUCAISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

CAS RN

2219376-55-1
Record name methyl 3-hydroxypiperidine-3-carboxylate hydrochloride
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